![molecular formula C19H19N3O2S B2790812 N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 941956-56-5](/img/structure/B2790812.png)
N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as EPI-743, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. EPI-743 has been shown to have antioxidant and neuroprotective properties, making it a promising candidate for the treatment of diseases such as Friedreich's ataxia and Leigh syndrome.
Mechanism of Action
N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to enhance mitochondrial function by increasing the activity of the electron transport chain and reducing oxidative stress. It also has the ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
In addition to its antioxidant and neuroprotective properties, N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to have anti-inflammatory effects and to promote the production of new mitochondria. It has also been shown to improve cognitive function and motor performance in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide is that it has been well-tolerated in clinical trials, with few reported side effects. However, one limitation is that it has a relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide. One area of focus could be on its potential use in the treatment of other mitochondrial diseases, such as Parkinson's disease and Alzheimer's disease. Another area of research could be on the development of more potent analogs of N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide that have longer half-lives and greater efficacy. Additionally, research could be focused on identifying biomarkers that could be used to predict patient response to N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide treatment.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide involves a series of chemical reactions that start with the condensation of 4-ethoxyaniline and 2-bromoacetic acid to form N-(4-ethoxyphenyl)-2-bromoacetamide. This compound is then reacted with 5-phenyl-2-mercaptoimidazole to form N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide has been the subject of numerous scientific studies, particularly in the field of mitochondrial medicine. Mitochondria are responsible for producing energy in cells, and dysfunction of these organelles has been implicated in a wide range of diseases, including neurodegenerative disorders and metabolic diseases.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-16-10-8-15(9-11-16)21-18(23)13-25-19-20-12-17(22-19)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVILVARWPZHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.